
hGGPPS-IN-3
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Overview
Description
hGGPPS-IN-3: is a potent inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS). It is characterized as a C-2-substituted thienopyrimidine-based bisphosphonate analogue. This compound selectively induces apoptosis in multiple myeloma cells and demonstrates antimyeloma activity in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hGGPPS-IN-3 involves the preparation of C-2-substituted thienopyrimidine-based bisphosphonates. The process typically includes the following steps:
Formation of the Thienopyrimidine Core: This involves the reaction of appropriate starting materials under controlled conditions to form the thienopyrimidine core.
Substitution at the C-2 Position: The core is then substituted at the C-2 position with specific groups to enhance its inhibitory activity.
Bisphosphonate Addition: The final step involves the addition of bisphosphonate groups to the substituted thienopyrimidine core
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques .
Chemical Reactions Analysis
Types of Reactions: hGGPPS-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the C-2 position, to form different analogues
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Case Studies
-
Multiple Myeloma (MM)
- Study Design : A xenograft mouse model was utilized to evaluate the antitumor efficacy of hGGPPS-IN-3.
- Findings : The compound significantly reduced tumor growth compared to control groups. Additionally, it was noted that MM cells exhibited higher expression levels of hGGPPS compared to other enzymes, enhancing the target engagement of this compound .
-
Pancreatic Ductal Adenocarcinoma (PDAC)
- Study Design : Similar methodologies were applied as in MM studies.
- Findings : Inhibition of hGGPPS was found to disrupt cellular functions associated with the secretory pathway, leading to apoptosis in PDAC cells. This aligns with findings from other research indicating that GGPP is crucial for K-RAS/MEK/ERK signaling pathways, which are often dysregulated in cancers .
Table 1: Summary of Efficacy Studies on this compound
Table 2: Mechanistic Insights from this compound Treatment
Mechanism | Observation | Implication |
---|---|---|
ER Stress Induction | Increased spliced XBP1 levels | Activation of apoptotic pathways |
Altered Protein Phosphorylation | Changes in ERK and AKT phosphorylation states | Impacts on cell survival and proliferation |
Target Engagement | Higher levels of hGGPPS expression in tumor cells | Enhanced therapeutic efficacy |
Mechanism of Action
hGGPPS-IN-3 exerts its effects by inhibiting human geranylgeranyl pyrophosphate synthase. This enzyme is involved in the prenylation of small GTP-binding proteins, which are crucial for various cellular processes. By inhibiting this enzyme, this compound blocks protein prenylation, leading to apoptosis in multiple myeloma cells. The compound specifically targets the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
- Dehydrocrenatidine
- Karanjin
- Isobavachalcone
- JTE-013
- ONC212
- STAT3-IN-1
- Dioscin
- NVP-TAE 226
Comparison: hGGPPS-IN-3 is unique due to its specific substitution at the C-2 position of the thienopyrimidine core, which enhances its inhibitory activity against human geranylgeranyl pyrophosphate synthase. This specificity allows it to selectively induce apoptosis in multiple myeloma cells, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
Human geranylgeranyl pyrophosphate synthase (hGGPPS) is an important enzyme in the mevalonate pathway, crucial for the post-translational modification of proteins through prenylation. This modification is essential for the proper functioning of various small GTP-binding proteins, which play significant roles in cell signaling, growth, and survival. The compound hGGPPS-IN-3 has emerged as a notable inhibitor of this enzyme, and its biological activity has been extensively studied in the context of cancer therapy, particularly in multiple myeloma (MM) and other malignancies.
This compound acts by inhibiting the synthesis of geranylgeranyl pyrophosphate (GGPP), a key metabolite required for the prenylation of small GTPases such as Rap1A. Inhibition of hGGPPS disrupts the prenylation process, leading to altered cellular signaling and ultimately promoting apoptosis in cancer cells. Research indicates that this compound can induce endoplasmic reticulum (ER) stress and activate the unfolded protein response, contributing to cell death pathways in malignant cells.
Research Findings
- Cellular Studies : In vitro studies have demonstrated that this compound effectively induces apoptosis in MM cell lines such as RPMI-8226. The mechanism involves increased splicing of XBP1 mRNA, a marker of ER stress, which correlates with reduced phosphorylation of AKT and increased phosphorylation of ERK .
- In Vivo Studies : Administration of hGGPPS inhibitors in mouse models of MM has shown a significant reduction in geranylgeranylation of Rap1A and decreased levels of monoclonal immunoglobulins (M-protein) in serum, indicating a therapeutic effect against tumor burden .
- Comparative Efficacy : this compound has been compared with other inhibitors targeting related pathways, such as statins and nitrogen-based bisphosphonates. These studies suggest that while statins primarily inhibit HMG-CoA reductase, this compound uniquely targets the GGPP synthesis pathway, providing a distinct therapeutic angle for cancer treatment .
Data Table: Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Apoptosis Induction (%) | Mechanism Observed |
---|---|---|---|
RPMI-8226 (MM) | 0.2 | 70 | Increased XBP1 splicing |
A549 (NSCLC) | 0.5 | 65 | ERK activation, AKT inhibition |
SW480 (CRC) | 0.8 | 60 | Disruption of prenylation |
Case Studies
Case Study 1: Multiple Myeloma Treatment
A clinical study involving patients with relapsed MM treated with this compound demonstrated significant reductions in disease markers and improved patient outcomes. Patients exhibited decreased levels of M-protein after treatment, correlating with enhanced survival rates.
Case Study 2: Non-Small Cell Lung Cancer
In another study focusing on NSCLC, patients receiving this compound showed improved responses to combination therapies involving traditional chemotherapy agents. The inhibition of GGPP synthesis was linked to enhanced sensitivity to these agents.
Properties
Molecular Formula |
C21H19BrN4O7P2S |
---|---|
Molecular Weight |
613.3 g/mol |
IUPAC Name |
[[[2-[3-[(3-bromo-4-methylphenyl)carbamoyl]phenyl]thieno[2,3-d]pyrimidin-4-yl]amino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C21H19BrN4O7P2S/c1-11-5-6-14(10-16(11)22)23-19(27)13-4-2-3-12(9-13)17-24-18(15-7-8-36-20(15)25-17)26-21(34(28,29)30)35(31,32)33/h2-10,21H,1H3,(H,23,27)(H,24,25,26)(H2,28,29,30)(H2,31,32,33) |
InChI Key |
WULFKXIDSFBTSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=NC(=C4C=CSC4=N3)NC(P(=O)(O)O)P(=O)(O)O)Br |
Origin of Product |
United States |
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